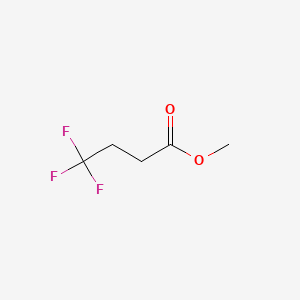

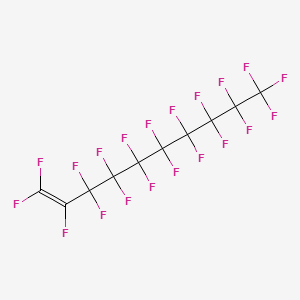

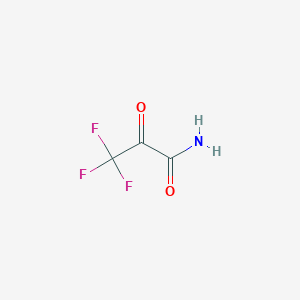

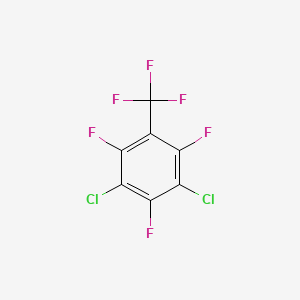

![molecular formula C18H12F3NO B1304119 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 283597-72-8](/img/structure/B1304119.png)

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound with the CAS Number: 283597-72-8. It has a molecular weight of 315.29 and a molecular formula of C18H12F3NO . The IUPAC name for this compound is 2-(2-quinolinyl)-1-[4-(trifluoromethyl)phenyl]ethanone .

Molecular Structure Analysis

The InChI code for 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is 1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone include a molecular weight of 315.29 and a molecular formula of C18H12F3NO . More specific properties like melting point, boiling point, solubility, etc., were not available in the search results.科学的研究の応用

Anticancer and Antimicrobial Activities

Quinoline and quinazoline alkaloids have been recognized for their significant bioactivities. These compounds, including their derivatives, have been shown to possess antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. Their role in drug development, especially in antimalarial and anticancer therapies, underscores the therapeutic potential of quinoline derivatives. The extensive range of bioactivities also includes anti-inflammatory, antioxidant, and other pharmacological effects, indicating their versatility in medicinal chemistry and drug discovery efforts (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been reported to be effective as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces suggests their utility in protecting metals from corrosion. This application is especially relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal infrastructure and equipment (Verma et al., 2020).

Therapeutic Significance

The therapeutic significance of quinolines extends to a variety of ailments. They are key components in the development of new chemotherapeutic agents, reflecting their clinical importance. The broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities of quinoline derivatives, some of which are under clinical investigation, underscores the ongoing interest in these compounds for combating various diseases (Hussaini, 2016).

Green Chemistry Approaches

There is an increasing focus on green chemistry approaches to synthesize quinoline scaffolds. These methods aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts, promoting environmentally friendly and non-toxic processes. Such approaches not only align with sustainable development goals but also open new avenues for the future application of quinoline derivatives in various domains (Nainwal et al., 2019).

Safety And Hazards

特性

IUPAC Name |

2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZKLJWHMBIJEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382363 |

Source

|

| Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

CAS RN |

283597-72-8 |

Source

|

| Record name | 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。